2-(5-nitro-2-thienyl)-1H-benzimidazole

Antiparasitic Trichomonas foetus In vivo efficacy

2-(5-Nitro-2-thienyl)-1H-benzimidazole (CAS 37128-73-7) is a nitroheterocyclic benzimidazole derivative with the molecular formula C₁₁H₇N₃O₂S and a molecular weight of 245.26 g/mol. First reported by Dunn, Actor, and DiPasquo in 1966 as part of a series of 2-(nitro-heterocyclic) benzimidazoles, benzoxazoles, and benzothiazoles, this compound features a 5-nitrothiophene ring attached at the C-2 position of the benzimidazole core.

Molecular Formula C11H7N3O2S
Molecular Weight 245.26 g/mol
Cat. No. B8364335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-nitro-2-thienyl)-1H-benzimidazole
Molecular FormulaC11H7N3O2S
Molecular Weight245.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=C(S3)[N+](=O)[O-]
InChIInChI=1S/C11H7N3O2S/c15-14(16)10-6-5-9(17-10)11-12-7-3-1-2-4-8(7)13-11/h1-6H,(H,12,13)
InChIKeyKIVVOWWBRZSISO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Nitro-2-thienyl)-1H-benzimidazole – Core Chemical Identity and Procurement Baseline


2-(5-Nitro-2-thienyl)-1H-benzimidazole (CAS 37128-73-7) is a nitroheterocyclic benzimidazole derivative with the molecular formula C₁₁H₇N₃O₂S and a molecular weight of 245.26 g/mol . First reported by Dunn, Actor, and DiPasquo in 1966 as part of a series of 2-(nitro-heterocyclic) benzimidazoles, benzoxazoles, and benzothiazoles, this compound features a 5-nitrothiophene ring attached at the C-2 position of the benzimidazole core [1]. The compound is characterized by a computed LogP of approximately 3.72 and a polar surface area (PSA) of 102.74 Ų . Its structural distinction lies in the combination of the electron-withdrawing nitro group on the thiophene ring and the benzimidazole scaffold, a motif that confers a unique antiparasitic profile not replicated by its closest heterocyclic analogs.

Why 2-(5-Nitro-2-thienyl)-1H-benzimidazole Cannot Be Replaced by Generic In-Class Analogs


Although benzimidazoles bearing heterocyclic substituents at position 2 constitute a broad class of antiparasitic and antimicrobial agents, the specific combination of the 5-nitrothiophene moiety and the unsubstituted benzimidazole core is critical for the in vivo antiparasitic efficacy of this compound. Direct comparative evidence from the seminal 1966 study demonstrates that among structurally analogous nitro-heterocyclic benzimidazoles, only 2-(5-nitro-2-thienyl)benzimidazole exhibited significant systemic activity in a mouse model of Trichomonas foetus infection [1]. The corresponding 5-nitrofuran analog (2-(5-nitro-2-furyl)benzimidazole) was entirely inactive in vivo despite comparable in vitro potency, indicating that the thiophene sulfur atom is non-redundant for systemic bioavailability or metabolic stability [1]. Furthermore, structure–activity relationship (SAR) data from a related series of thiophen-2-yl-benzimidazoles established that replacement of the nitro group with hydrogen, chlorine, or methyl abolishes cytotoxic potency by orders of magnitude (NO₂ >> H > Cl ≈ CH₃), underscoring the essentiality of the 5-nitro substitution pattern [2]. These findings collectively demonstrate that generic substitution with a congeneric benzimidazole lacking either the nitro group or the thiophene ring would result in a functionally distinct—and likely therapeutically inferior—compound.

Quantitative Differentiation Evidence for 2-(5-Nitro-2-thienyl)-1H-benzimidazole


In Vivo Antitrichomonal Activity: Unique Among Nitro-Heterocyclic Benzimidazole Congeners

In a head-to-head comparison within the same study, 2-(5-nitro-2-thienyl)benzimidazole was the only compound among a series of 13 nitro-heterocyclic benzimidazoles, benzoxazoles, and benzothiazoles to demonstrate significant systemic antitrichomonal activity in mice infected intraperitoneally with 1 × 10⁶ T. foetus organisms [1]. The compound was slightly less active than metronidazole when given subcutaneously and one-eighth as active orally [1]. Crucially, the direct structural analog 2-(5-nitro-2-furyl)benzimidazole (14) was inactive in this in vivo model, despite showing comparable in vitro MIC values against T. foetus [1].

Antiparasitic Trichomonas foetus In vivo efficacy

In Vitro Antitrichomonal Potency Comparable or Superior to Metronidazole

In the standard twofold tube dilution assay against T. foetus grown in Diamond's medium, 2-(5-nitro-2-thienyl)benzimidazole (compound 1) exhibited a minimum inhibitory concentration (MIC) comparable to or better than that of metronidazole, which served as the reference compound [1]. The non-nitro heterocyclic analogs (compounds 10–13) showed MIC values >100 μg/mL, confirming that the nitro group is a prerequisite for potent in vitro antitrichomonal activity [1]. The assay measured complete growth inhibition after 48 hours of incubation at 37 °C, with the maximum test concentration set at 100 μg/mL [1].

Antitrichomonal Metronidazole comparator MIC determination

Ancillary Anthelmintic Activity: Pinworm Burden Reduction in Naturally Infected Mice

Beyond its antitrichomonal activity, 2-(5-nitro-2-thienyl)benzimidazole also demonstrated anthelmintic efficacy in a natural mouse pinworm infection model involving two species, Syphacia obvelata and Aspiculuris tetraptera [1]. Compounds were administered per os for 3 successive days, and the percentage reduction in worm burden relative to placebo-treated controls was the primary endpoint [1]. This dual antiparasitic profile (antitrichomonal + anthelmintic) distinguishes the compound from metronidazole, which is not recognized as an anthelmintic, and from classic benzimidazole anthelmintics such as thiabendazole, which lack the nitroheterocyclic activation mechanism.

Anthelmintic Pinworm Syphacia obvelata

5-Nitro Substituent Essentiality: Quantitative SAR Demonstrating >10-Fold Potency Differential

In a distinct chemical series of thiophen-2-yl-benzimidazole acrylonitrile derivatives, the SAR for the substituent at the 5-position of the thiophene ring was explicitly established as NO₂ >> H > Cl ≈ CH₃ [1]. Compound 11, bearing the 5-nitrothiophene-benzimidazole motif, was on average 10-fold more potent than cisplatin and 3-fold more potent than etoposide across a panel of 11 human cancer cell lines [1]. While this data pertains to acrylonitrile derivatives rather than the unsubstituted parent compound, the consistent SAR trend across independent chemotypes reinforces the critical role of the 5-nitrothiophene pharmacophore and supports the inference that de-nitro or halogen-substituted analogs of the target compound would exhibit substantially reduced bioactivity.

Structure–Activity Relationship Nitro group essentiality Cytotoxicity

Physicochemical Differentiation: LogP and PSA Values That Distinguish from 5-Nitrofuran and 5-Nitroimidazole Analogs

The target compound has a computed LogP of 3.72 and a topological polar surface area (PSA) of 102.74 Ų . These values are consistent with moderate lipophilicity and acceptable membrane permeability according to Lipinski's Rule of Five guidelines. By comparison, 5-nitroimidazole drugs such as metronidazole (LogP ≈ −0.02, PSA ≈ 83 Ų) are significantly more hydrophilic [1]. The higher LogP of the 5-nitrothiophene-benzimidazole scaffold may contribute to improved membrane partitioning and tissue distribution, offering a potential physicochemical basis for the observed in vivo activity that is absent in the more hydrophilic 5-nitrofuran analog. The PSA of 102.74 Ų also places the compound below the commonly accepted 140 Ų threshold for oral bioavailability, supporting its potential for oral administration as demonstrated in the in vivo mouse studies.

Physicochemical properties LogP Polar surface area

Procurement-Relevant Application Scenarios for 2-(5-Nitro-2-thienyl)-1H-benzimidazole


Antiparasitic Drug Discovery: In Vivo-Active Lead Compound for Trichomoniasis Models

This compound is the only member of its nitro-heterocyclic benzimidazole series with demonstrated systemic in vivo activity in a mouse trichomoniasis model [1]. Research groups screening for novel antitrichomonal leads with systemic efficacy should prioritize this compound over the 5-nitrofuran analog, which is inactive in vivo despite comparable in vitro potency [1]. The established in vivo model (T. foetus-infected mice, 3-day subcutaneous or oral dosing regimen) provides a directly transferable protocol for confirmatory studies.

Dual-Mechanism Antiparasitic Screening in Phenotypic Assays

Given its concurrent antitrichomonal and anthelmintic activity demonstrated in murine models of both T. foetus infection and natural pinworm (Syphacia obvelata / Aspiculuris tetraptera) infection [1], this compound is a strong candidate for inclusion in broad-spectrum antiparasitic screening panels. It offers the operational advantage of a single chemical entity capable of probing two distinct parasite classes, potentially reducing library size requirements in medium-throughput phenotypic campaigns.

SAR Probe Compound for Nitrothiophene Pharmacophore Validation

The well-characterized SAR establishing NO₂ >> H > Cl ≈ CH₃ at the thiophene 5-position provides a validated framework for medicinal chemistry optimization [2]. This compound serves as the minimal pharmacophoric unit for the 5-nitrothiophene-benzimidazole motif and can be used as a reference standard when evaluating the activity contribution of additional substituents on the benzimidazole ring or acrylonitrile linker modifications.

Physicochemical Reference Standard for LogP/PK Correlation Studies

With a well-defined LogP of 3.72 and PSA of 102.74 Ų, combined with documented oral bioavailability in mice [1], this compound can serve as a calibrant in physicochemical–pharmacokinetic correlation studies within benzimidazole-focused lead optimization programs. Its intermediate lipophilicity and compliance with oral bioavailability guidelines make it a useful benchmark for assessing the impact of structural modifications on ADME properties.

Quote Request

Request a Quote for 2-(5-nitro-2-thienyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.